- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Cas no 526-75-0 (2,3-Xylenol)
2,3-Xylenol structure
2,3-Xylenol
2,3-Xylenol Properties
Names and Identifiers
-
- 2,3-Dimethylphenol
- 2,3-Xylenol
- 2,3-Dimethylphenolneat
- DIMETHYLPHENOL,2,3-(SG)
- 1-Hydroxy-2,3-Dimethylbenzene
- 2,3-DIMETHYLPHENOL PESTANAL
- 3-Hydroxyl-o-xylene,vic.-o-Xylenol
- di-methylphenol
- Dimethylphenol
- o-3-Xylenol
- o-Xylenol
- Phenol,2,3-dimethyl
- Vic-o-Xylenol
- Xylenol
- 2,3-DiMethylphenol solution
- 2,3-Xylenol, 3-Hydroxy-m-xylene
- 2.3-DiMethylph
- 3-HYDROXYL-O-XYLENE
- +Expand
-
- MFCD00002227
- QWBBPBRQALCEIZ-UHFFFAOYSA-N
- InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3
- CC1=C(C)C(=CC=C1)O
- 1906267
Computed Properties
- 122.07300
- 1
- 1
- 0
- 122.073165
- 9
- 90.6
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 9
- 0
- 20.2
Experimental Properties
- 2.00900
- 20.23000
- 10082
- 1.5420
- Slightly soluble
- 217 °C(lit.)
- 70-73 °C (lit.)
- Fahrenheit: 203 ° f
Celsius: 95 ° c - White crystals.
- Slightly soluble in water, miscible with ethanol \ chloroform \ ether \ benzene, etc. soluble in sodium hydroxide aqueous solution
- Sensitive to light
- 1.02~1.03
2,3-Xylenol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 500 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
2,3-Xylenol Raw materials
2,3-Xylenol Preparation Products
- Benzaldehyde (100-52-7)
- Anisole (100-66-3)
- Vanillin (121-33-5)
- Syringaldehyde (134-96-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- 7-Methylbenzofuran (17059-52-8)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- 4-Ethylguaiacol (2785-89-9)
- 4-Ethylresorcinol (2896-60-8)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 2-Methylbenzofuran (4265-25-2)
- 4-Methylcatechol (452-86-8)
- 3-Methylcatechol (488-17-5)
- Indane (496-11-7)
- Coumaran (496-16-2)
- 2,4,5-trimethylphenol (496-78-6)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2,4,6-Trimethylphenol (527-60-6)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 3-Ethylphenol (620-17-7)
- 4-Ethyltoluene (622-96-8)
- 1-Phenyl-1-propyne (673-32-5)
- 2,3,5-Trimethyphenol (697-82-5)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Hydroxybenzaldehyde (90-02-8)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- Methyl Paraben (99-76-3)
2,3-Xylenol Related Literature
-
1. 1009. Thermodynamic properties of organic oxygen compounds. Part I. Preparation and physical properties of pure phenol, cresols, and xylenolsR. J. L. Andon,D. P. Biddiscombe,J. D. Cox,R. Handley,D. Harrop,E. F. G. Herington,J. F. Martin J. Chem. Soc. 1960 5246
-
C. H. Rochester Trans. Faraday Soc. 1966 62 355
-
David T. Y. Chen,Keith J. Laidler Trans. Faraday Soc. 1962 58 480
-
Pouya Sirous Rezaei,Hoda Shafaghat,Wan Mohd Ashri Wan Daud Green Chem. 2016 18 1684
-
5. Thermodynamics of ionization processes in aqueous solution. Part 3.—Methyl-substituted phenolH. M. Papée,W. J. Canady,T. W. Zawidzki,K. J. Laidler Trans. Faraday Soc. 1959 55 1734
-
G. A. L. Smith,P. J. Sullivan Analyst 1964 89 312
-
7. 611. Condensations of the xylenols with carbon tetrahalidesJ. E. Driver,T. F. Lai J. Chem. Soc. 1958 3009
-
Yasuyuki Hoshika,Ninzo Murayama Analyst 1983 108 984
-
9. The analysis of mixtures of phenols by partition chromatography and ultra-violet spectrophotometryR. M. Pearson Analyst 1955 80 656
-
Yongrui He,Meiling Qi New J. Chem. 2021 45 7594
526-75-0 (2,3-Xylenol) Related Products
- 95-71-6(2-Methylbenzene-1,4-diol)
- 608-43-5(2,3-Dimethylhydroquinone)
- 654-42-2(2,6-Dimethylhydroquinone)
- 697-82-5(2,3,5-Trimethylphenol)
- 700-13-0(Trimethylhydroquinone)
- 2416-94-6(2,3,6-Trimethylphenol)
- 1300-71-6(Dimethylphenol)
- 1321-28-4(1,4-Benzenediol,dimethyl-)
- 527-35-5(Phenol,2,3,5,6-tetramethyl-)
- 527-55-9(4,5-Dimethylbenzene-1,3-diol)